molecular formula C14H12BrN3OS B12171602 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12171602
M. Wt: 350.24 g/mol
InChI Key: URSAQFYOWVHRBI-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Bromination: The indole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 5-position.

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the brominated indole with the thiazole moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo substituent on the indole ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(5-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(5-iodo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-6-11(15)2-3-12(10)18/h2-7H,8H2,1H3,(H,16,17,19)

InChI Key

URSAQFYOWVHRBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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